モグロシドIIe

概要

説明

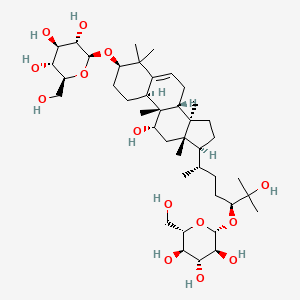

モグロシドIIeは、羅漢果(Siraitia grosvenorii)として知られる果実から抽出されるトリテルペノイド配糖体です。この化合物は、ショ糖よりもはるかに甘い、強い甘味で知られています。 This compoundは、モグロシドファミリーに属し、その非糖質甘味と、抗酸化、抗糖尿病、抗がん作用など、潜在的な健康上の利点のために高く評価されています .

科学的研究の応用

Mogroside IIe has a wide range of applications in scientific research:

作用機序

モグロシドIIeは、いくつかの分子メカニズムを通じてその効果を発揮します。

抗酸化活性: フリーラジカルを消去し、細胞や組織への酸化損傷を軽減します。

抗糖尿病作用: this compoundはインスリン感受性を高め、グルコース代謝を調節することで、血糖値の維持に役立ちます。

将来の方向性

生化学分析

Biochemical Properties

Mogroside IIe interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to be converted into a sweet triterpenoid saponin mixture through an enzymatic glycosyl transfer method . The number and stereoconfiguration of glucose groups present in the mogroside molecules were found to be the main factor to determine the sweet or bitter taste of a compound .

Cellular Effects

Mogroside IIe has been shown to exert significant effects on various types of cells and cellular processes. For example, it has been found to decrease the levels of fasting blood glucose, total cholesterol, triglyceride, and low-density lipoprotein levels, but increase the levels of high-density lipoprotein in SD rat models . Furthermore, it has been shown to decrease the levels of lactate dehydrogenase 2, creatine phosphokinase isoenzyme, and creatine kinase, and improve heart function .

Molecular Mechanism

At the molecular level, Mogroside IIe exerts its effects through various mechanisms. It has been found to inhibit the secretion of interleukin-1, IL-6, and tumor necrosis factor-α, improve myocardial morphology, and reduce myocardial apoptosis in the SD rat model . Furthermore, it inhibits the mRNA and protein expression of active-caspase-3, -8, -9, -12, and Bax and Cyt-C, and promotes the mRNA and protein expression of Bcl-2 in the SD rat model .

Temporal Effects in Laboratory Settings

The effects of Mogroside IIe have been observed to change over time in laboratory settings. For instance, the loss of mogroside IIe slowed down after 24 hours, and less than 4% remained which could not be completely reacted .

Dosage Effects in Animal Models

The effects of Mogroside IIe vary with different dosages in animal models. For example, it has been found to decrease the levels of fasting blood glucose, total cholesterol, triglyceride, and low-density lipoprotein levels, but increase the levels of high-density lipoprotein in SD rat models .

Metabolic Pathways

Mogroside IIe is involved in various metabolic pathways. The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols, then during fruit maturation, branched glucosyl groups are added and catalyzed, leading to the sweet M4, M5, and M6 mogrosides .

Transport and Distribution

It is known that the complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .

Subcellular Localization

It is known that the complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .

準備方法

合成経路と反応条件: モグロシドIIeは、酵素的グリコシル化プロセスによって合成できます。 一般的な方法の1つは、シクロデキストリングルカノトランスフェラーゼを使用してグルコース単位をモグロシドの骨格に移すことで、甘味と安定性を高めるものです . 反応条件には通常、製品の収率と純度を最適化するために、制御されたpH、温度、緩衝液系が含まれます。

工業生産方法: this compoundの工業生産には、羅漢果からの抽出が含まれます。プロセスには以下が含まれます。

収穫と乾燥: 果実は収穫され、活性化合物を保存するために乾燥されます。

抽出: 乾燥した果実は、水またはエタノールで抽出され、モグロシドが分離されます。

精製: 次に、抽出物はカラムクロマトグラフィーなどの技術を使用して精製され、高純度のthis compoundが得られます.

化学反応の分析

反応の種類: モグロシドIIeは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、配糖体の構造を修飾し、甘味や生物学的活性を変化させる可能性があります。

還元: 還元反応は、トリテルペノイド骨格に影響を与え、化合物の安定性と溶解性に影響を与えます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

グリコシル化試薬: シクロデキストリングルカノトランスフェラーゼ、グルコース供与体。

主要な生成物: これらの反応の主な生成物には、さまざまな甘味レベルと生物学的活性を備えた、this compoundのグリコシル化誘導体があります .

4. 科学研究への応用

This compoundは、科学研究において幅広い応用範囲があります。

類似化合物との比較

モグロシドIIeは、モグロシドVやモグロシドIIIなどの他のモグロシドと比較されます。

モグロシドV: ショ糖の300倍以上の強い甘味で知られています。熟した羅漢果の主要成分です。

モグロシドIII: 甘味料としても使用されますが、グリコシル化パターンが異なり、甘味や生物活性に影響を与えます。

This compoundの独自性: this compoundは、特定のグリコシル化パターンによって、甘味と生物活性のバランスがとれており、独特です。 モグロシドVと比較して中程度の甘味であるため、より強い甘味料が不要なさまざまな用途に適しています .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXIMWMLKSCVTD-JLRHFDOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317286 | |

| Record name | Mogroside II-E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88901-38-6 | |

| Record name | Mogroside II-E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88901-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mogroside II-E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action for Mogroside IIe in ameliorating acute pancreatitis?

A1: Mogroside IIe has been shown to protect against acute pancreatitis (AP) by inhibiting the activity of digestive enzymes like trypsin and cathepsin B. This effect is mediated through the suppression of the Interleukin 9/Interleukin 9 Receptor (IL-9/IL-9R) signaling pathway. [] Mogroside IIe treatment was observed to decrease IL-9 levels in a mouse model of AP. Further experiments revealed that exogenous IL-9 reversed the inhibitory effects of Mogroside IIe on trypsin and cathepsin B activity, suggesting a direct link between IL-9 signaling and the protective effects of Mogroside IIe. []

Q2: How does Mogroside IIe affect cardiomyocyte apoptosis in the context of diabetic cardiomyopathy?

A2: Studies in a type 2 diabetic rat model show that Mogroside IIe can inhibit cardiomyocyte apoptosis. This effect is linked to the suppression of various apoptotic pathways, including the downregulation of caspase-3, -8,-9, and -12 activity, as well as the modulation of Bax, Cyt-C, and Bcl-2 expression. []

Q3: Can Mogroside IIe be modified to enhance its sweetness profile?

A3: Yes, enzymatic glycosyl transfer methods have been successfully employed to convert the naturally bitter Mogroside IIe into sweeter saponin mixtures. This process involves the addition of α-glucose groups to the Mogroside IIe molecule. The number and stereochemical configuration of these glucose groups are critical determinants of the resulting sweetness intensity. []

Q4: How does the concentration of Mogroside IIe change during the maturation of Siraitia grosvenorii fruit?

A4: Mogroside IIe is found in high concentrations during the early stages of fruit maturation. As the fruit matures, Mogroside IIe is gradually converted into Mogroside III, which subsequently undergoes further glycosylation to yield Mogroside V. This process leads to a decrease in Mogroside IIe levels and a concomitant increase in Mogroside V, the predominant saponin in ripe fruit. [, ]

Q5: Beyond its sweetness, does Mogroside IIe possess any other notable biological activities?

A5: Yes, in addition to its sweetness-modifying properties, Mogroside IIe exhibits antioxidant activity comparable to naturally occurring mogrosides. Initial safety assessments using mice models suggest that Mogroside IIe is well-tolerated and does not exhibit acute toxicity. []

Q6: What is the role of post-ripening in influencing the mogroside profile of Siraitia grosvenorii fruit?

A6: Post-ripening plays a crucial role in enhancing the sweetness of Siraitia grosvenorii fruits. During this process, bitter-tasting mogrosides, such as Mogroside IIE and Mogroside III, are enzymatically converted into sweeter mogrosides containing four to six glucose units, like Mogroside V and VI. []

Q7: Which enzyme is central to the conversion of less sweet mogrosides into sweeter ones during post-ripening?

A7: The glycosyltransferase UGT94-289-3 has been identified as a key enzyme responsible for the glycosylation of mogrosides during the post-ripening process. This enzyme efficiently catalyzes the conversion of mogrosides with fewer glucose units, like Mogroside III, into sweeter, more highly glycosylated mogrosides. []

Q8: Does manipulating the conditions during post-ripening affect mogroside composition?

A8: Yes, controlling the temperature during post-ripening can significantly impact the accumulation of specific mogrosides. For instance, ripening at 35°C for two weeks resulted in a substantial increase in Mogroside V and a doubling of Mogroside VI content. []

Q9: Are there any new natural saponins identified in Momordica grosvenori fruits?

A9: Yes, research has led to the identification of two new natural saponins in Momordica grosvenori fruits: mogroside ⅣA (Ⅶ) and mogroside ⅡA1 (Ⅹ). []

Q10: What is the relationship between photosynthetic rate and mogroside V biosynthesis in Siraitia grosvenorii?

A10: While photosynthesis contributes to sugar production, research suggests that simply increasing glucose levels in the later stages of fruit development does not directly enhance Mogroside V biosynthesis. [] Factors beyond glucose availability, such as the abundance of precursor mogrosides and the activity of key enzymes, appear to play more significant roles in regulating Mogroside V production. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2573841.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573843.png)

![N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2573850.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2573854.png)

![methyl4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2573856.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B2573858.png)

![2-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-3-carbonitrile](/img/structure/B2573859.png)

![[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2573860.png)